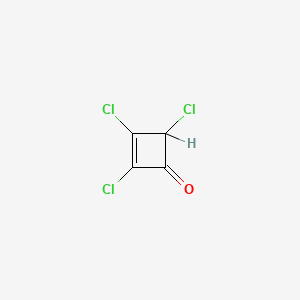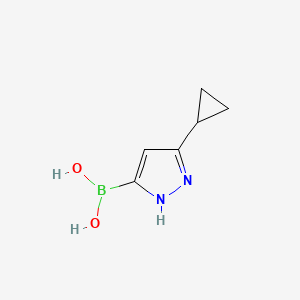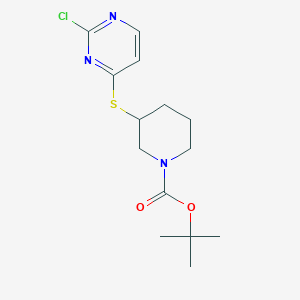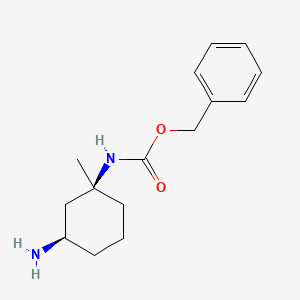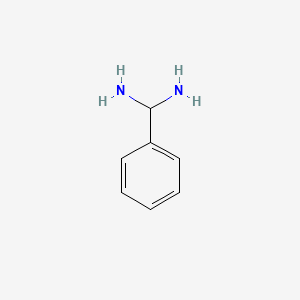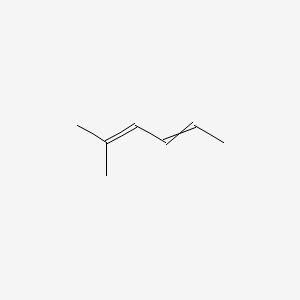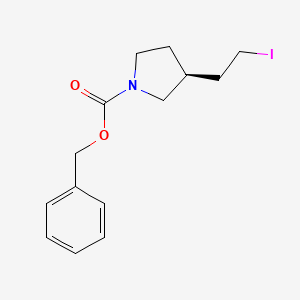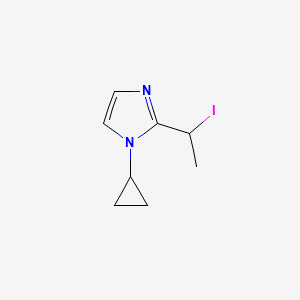
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole is an organic compound that features a cyclopropyl group, an iodoethyl group, and an imidazole ring
Preparation Methods
The synthesis of 1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.
Introduction of the iodoethyl group: This step involves the iodination of an ethyl group, which can be done using iodine and a suitable oxidizing agent.
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: Reduction of the imidazole ring or the cyclopropyl group can lead to the formation of different derivatives.
Common reagents used in these reactions include sodium hydride for deprotonation, palladium catalysts for hydrogenation, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl and iodoethyl groups can influence the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole can be compared with other similar compounds such as:
1-cyclopropyl-2-(1-bromoethyl)-1H-imidazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
1-cyclopropyl-2-(1-chloroethyl)-1H-imidazole: Contains a chlorine atom, which may result in different chemical and biological properties.
1-cyclopropyl-2-(1-fluoroethyl)-1H-imidazole: The presence of a fluorine atom can significantly alter the compound’s properties due to the strong electronegativity of fluorine.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions and reactions that are not possible with other halogens.
Properties
Molecular Formula |
C8H11IN2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-cyclopropyl-2-(1-iodoethyl)imidazole |
InChI |
InChI=1S/C8H11IN2/c1-6(9)8-10-4-5-11(8)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
VSNHXLBKMVKYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
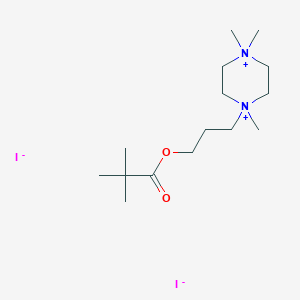
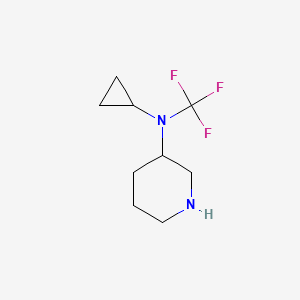
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
